N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, also known as C16, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and oxidative stress. By inhibiting these enzymes, N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can reduce inflammation and oxidative damage in the body.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival. Additionally, N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have neuroprotective effects, making it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its ability to inhibit COX-2 and LOX, which are involved in a number of disease processes. Additionally, N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, including exploring its potential as a treatment for neurodegenerative diseases, investigating its effects on the immune system, and developing more effective methods for administering the compound. Additionally, further research is needed to fully understand the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide and its potential side effects.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can be synthesized using a multistep process that involves the condensation of 5-chloro-2-methoxybenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The final product is obtained through recrystallization.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has shown potential in a variety of scientific research applications, including cancer treatment, neurodegenerative disease, and inflammation. Studies have shown that N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-14-6-3-12(4-7-14)16(21)8-10-18(22)20-15-11-13(19)5-9-17(15)24-2/h3-7,9,11H,8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRBZPZWRSVOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
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